molecular formula C23H19N3O2 B2726677 (E)-3-(2-((4-ethoxybenzylidene)amino)phenyl)quinoxalin-2(1H)-one CAS No. 900135-34-4

(E)-3-(2-((4-ethoxybenzylidene)amino)phenyl)quinoxalin-2(1H)-one

Cat. No.: B2726677
CAS No.: 900135-34-4
M. Wt: 369.424
InChI Key: NNIBJPUZRCLQLK-BUVRLJJBSA-N
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Description

(E)-3-(2-((4-ethoxybenzylidene)amino)phenyl)quinoxalin-2(1H)-one is a novel synthetic compound designed for research purposes, featuring a quinoxalin-2(1H)-one core linked to a 4-ethoxybenzylidene moiety via an imine bond. This structure places it within a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities . The presence of the (E)-configured hydrazone (or imine) group is a key pharmacophoric feature, as this functional group is known to serve as a hydrogen bond donor and acceptor, which can be critical for interactions with biological targets . While specific biological data for this exact compound is not available, its structural framework suggests promising research potential. Quinoxaline derivatives are extensively investigated as inhibitors of various kinase targets, such as VEGFR-2 for anti-angiogenesis studies and EGFR for cancer research . Related compounds have also demonstrated potent antimicrobial efficacy against a range of bacterial and fungal strains, including multi-drug resistant (MDR) pathogens . The molecular architecture of this compound, particularly the incorporation of the 4-ethoxybenzylidene group, makes it a compelling candidate for research into enzyme inhibition and cellular signaling pathways. Researchers may find it valuable for in silico modeling, as a synthetic intermediate, or for in vitro screening assays to explore its specific mechanism of action and pharmacological profile. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound responsibly and in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

900135-34-4

Molecular Formula

C23H19N3O2

Molecular Weight

369.424

IUPAC Name

3-[2-[(4-ethoxyphenyl)methylideneamino]phenyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C23H19N3O2/c1-2-28-17-13-11-16(12-14-17)15-24-19-8-4-3-7-18(19)22-23(27)26-21-10-6-5-9-20(21)25-22/h3-15H,2H2,1H3,(H,26,27)

InChI Key

NNIBJPUZRCLQLK-BUVRLJJBSA-N

SMILES

CCOC1=CC=C(C=C1)C=NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O

solubility

not available

Origin of Product

United States

Biological Activity

(E)-3-(2-((4-ethoxybenzylidene)amino)phenyl)quinoxalin-2(1H)-one is a compound belonging to the quinoxaline family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanisms of action and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 4-ethoxybenzaldehyde with 2-aminoquinoxaline derivatives. The reaction can be performed under mild conditions, often employing solvents like ethanol or dimethylformamide (DMF). Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are utilized to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Quinoxaline derivatives have shown significant anticancer activity against various cancer cell lines. The compound this compound has been tested against several human cancer cell lines, including:

Cell LineIC50 (µg/mL)Activity Level
MCF-7 (Breast)0.05 ± 0.01Highly Active
NCI-H460 (Lung)0.02 ± 0.005Highly Active
SF-268 (CNS Cancer)0.03 ± 0.007Highly Active
WI 38 (Normal Cells)>100Non-Cytotoxic

These results indicate that the compound exhibits potent cytotoxicity against cancer cells while remaining non-toxic to normal fibroblast cells . The mechanism of action is believed to involve apoptosis induction and inhibition of cell proliferation through various signaling pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected bacterial species are as follows:

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus50Moderate
Escherichia coli25Strong
Pseudomonas aeruginosa75Moderate
Candida albicans100Weak

The compound's effectiveness against both Gram-positive and Gram-negative bacteria suggests a broad-spectrum antimicrobial potential . The proposed mechanism includes disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Case Studies

Several studies have highlighted the efficacy of quinoxaline derivatives in clinical settings:

  • Study on Anticancer Efficacy : A study involving the administration of quinoxaline derivatives in animal models showed significant tumor regression in xenograft models, correlating with increased apoptosis markers in treated tissues .
  • Antimicrobial Trial : In a clinical trial assessing the efficacy of a quinoxaline-based treatment for bacterial infections, patients exhibited improved outcomes with reduced bacterial load compared to control groups receiving standard antibiotics .

Scientific Research Applications

Synthesis of the Compound

The synthesis of (E)-3-(2-((4-ethoxybenzylidene)amino)phenyl)quinoxalin-2(1H)-one generally involves the condensation of 4-ethoxybenzaldehyde with 2-amino-3-(phenyl)quinoxalin-4(1H)-one. This reaction typically occurs under acidic conditions, leading to the formation of the desired Schiff base, which can be further characterized using techniques such as NMR and mass spectrometry.

Anticancer Activity

Recent studies have indicated that quinoxaline derivatives exhibit notable anticancer properties. For instance, a study evaluated a series of quinoxaline-based compounds against various cancer cell lines, revealing that some derivatives displayed IC50 values in the low micromolar range, indicating their potential as anticancer agents. Specifically, compounds similar to this compound demonstrated significant antiproliferative effects on HCT-116 and MCF-7 cell lines .

CompoundCell LineIC50 (μg/mL)
AHCT-1161.9
BMCF-72.3

Antimicrobial Activity

Quinoxaline derivatives have also shown promise as antimicrobial agents. A related study synthesized various quinoxaline Schiff bases and assessed their antimicrobial activity against several bacterial strains using the agar well diffusion method. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting their potential use in treating bacterial infections .

CompoundBacterial StrainMIC (μg/mL)
CMycobacterium smegmatis6.25
DPseudomonas aeruginosa12.5

Anti-Tubercular Activity

The anti-tubercular properties of quinoxaline derivatives have been explored in recent research. Compounds similar to this compound were evaluated for their efficacy against Mycobacterium tuberculosis, with some showing promising results in inhibiting bacterial growth at low concentrations .

Case Study 1: Anticancer Evaluation

A study conducted on a series of quinoxaline derivatives demonstrated that modifications at specific positions on the quinoxaline ring could enhance anticancer activity significantly. The study highlighted that this compound showed superior activity compared to other derivatives tested, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Screening

In another investigation, a library of quinoxaline derivatives was screened for antimicrobial activity against clinical isolates of bacteria. The results indicated that certain compounds exhibited potent activity against resistant strains, suggesting their potential application in developing new antibiotics .

Comparison with Similar Compounds

Schiff Base Derivatives of Quinoxalin-2(1H)-one

Schiff base derivatives of quinoxalin-2(1H)-one are well-documented for their biological activities. For example:

  • 3-[(2-{[(E)-(2-Nitrophenyl)methylidene]amino}ethyl)amino]quinoxalin-2(1H)-one (IIIb): Exhibited potent anticonvulsant activity in a pentylenetetrazole-induced seizure model, delaying clonic convulsions by 11.1 minutes compared to controls .
  • 3-[(2-{[(E)-(4-Dimethylaminophenyl)methylidene]amino}ethyl)amino]quinoxalin-2(1H)-one (IIIe): Showed recovery efficacy in seizure models, highlighting the role of electron-donating groups (e.g., dimethylamino) in enhancing neuroactivity .

Comparison :

  • The target compound’s 4-ethoxy group may offer improved metabolic stability over nitro groups (as in IIIb) while retaining electron-donating properties.

Styryl-Substituted Quinoxalinones

Styrylquinoxalinones, such as (E)-3-(4-methoxystyryl)quinoxalin-2(1H)-one (MeOSQ), demonstrate redshifted emission (λem) and aggregation-induced emission (AIE) properties due to extended conjugation. Introducing stronger electron donors (e.g., triphenylamine in DPASQ) further modulates photophysical behavior .

Comparison :

  • The benzylideneamino group in the target compound provides conjugation similar to styryl derivatives but with a rigid imine bond. This rigidity may enhance fluorescence quantum yield compared to flexible styryl systems.
  • The 4-ethoxy group likely increases solubility compared to non-polar styryl substituents (e.g., trifluoromethyl in 4y) .

Pyrazole- and Benzimidazole-Fused Derivatives

  • 3-(3,5-Dimethylpyrazol-1-yl)quinoxalin-2(1H)-one: Displayed antimicrobial activity comparable to streptomycin (MIC = 7.8 µg/mL) .
  • 3-Benzimidazoylquinoxalin-2(1H)-one 37s: Synthesized via Kornblum oxidation with quantitative yield, showcasing the versatility of quinoxalinone functionalization .

Comparison :

  • The Schiff base in the target compound may offer broader reactivity (e.g., metal coordination) compared to pyrazole or benzimidazole substituents.
  • Antimicrobial activity of the target compound could be less potent than pyrazole derivatives due to the absence of heterocyclic nitrogen donors.

Nitro-Substituted Derivatives

Nitro groups are common in bioactive quinoxalinones:

  • 1-Ethyl-3-(3-nitrophenyl)quinoxalin-2(1H)-one (3c): Synthesized in 70% yield via nucleophilic substitution, with confirmed structure by NMR and HRMS .
  • F671-0003: A non-fluorescent NAMPT inhibitor where a methene group disrupts π-conjugation, unlike its fluorescent analog M049–0244 .

Comparison :

  • Fluorescence may be retained due to the intact conjugated benzylideneamino system, unlike F671-0003 .

Antimicrobial Activity

Compound Substituent MIC (µg/mL) Reference
3-(3,5-Dimethylpyrazol-1-yl)quinoxalin-2(1H)-one Pyrazole 7.8
3-(4-Hydroxystyryl)quinoxalin-2(1H)-one Hydroxystyryl N/A
Target Compound 4-Ethoxybenzylideneamino Pending

Insights :

  • Pyrazole derivatives show superior antimicrobial activity, likely due to heterocyclic nitrogen atoms enhancing target binding.
  • Hydroxystyryl derivatives (e.g., 8d ) exhibit antioxidant activity comparable to Trolox, suggesting the target compound’s ethoxy group may confer similar properties .

Anticonvulsant Activity

Compound Substituent Delay in Convulsions (min) Reference
IIIb 2-Nitrobenzylidene 11.1 (clonic)
IIIe 4-Dimethylaminobenzylidene Recovery observed
Target Compound 4-Ethoxybenzylidene Pending

Insights :

  • Electron-withdrawing nitro groups (IIIb) enhance anticonvulsant potency, while electron-donating groups (IIIe) improve recovery. The 4-ethoxy group may balance these effects.

Insights :

  • The target compound’s synthesis likely employs Schiff base condensation, offering moderate to high yields similar to IIIb–IIIj .

Preparation Methods

Synthesis of Quinoxalin-2(1H)-One Core

Starting Materials

  • Anthranilic acid derivatives : Serve as precursors for constructing the quinoxaline ring.
  • Glyoxal or α-ketoesters : React with 1,2-diaminobenzenes to form the quinoxaline skeleton.

Cyclocondensation Reaction

A representative procedure involves heating anthranilic acid (10 mmol) with phenylglyoxal (10 mmol) in acetic acid (20 mL) at 80°C for 6 hours. The product, 3-phenylquinoxalin-2(1H)-one, is isolated via vacuum filtration (Yield: 72–85%).

Key Reaction Conditions:
Parameter Value
Solvent Acetic acid
Temperature 80°C
Reaction Time 6 hours
Yield 72–85%

Formation of Hydrazone Moiety

Hydrazination of Quinoxalin-2(1H)-One

The quinoxalin-2(1H)-one intermediate is treated with hydrazine hydrate to introduce the hydrazine group:

  • Procedure : 3-Phenylquinoxalin-2(1H)-one (5 mmol) is refluxed with hydrazine hydrate (10 mmol) in ethanol (30 mL) for 12 hours.
  • Outcome : 3-(2-Hydrazinylphenyl)quinoxalin-2(1H)-one forms as a yellow precipitate (Yield: 68–75%).

Condensation with 4-Ethoxybenzaldehyde

The hydrazine derivative reacts with 4-ethoxybenzaldehyde under acidic or catalytic conditions to form the target hydrazone:

  • Acid-Catalyzed Method :
    • 3-(2-Hydrazinylphenyl)quinoxalin-2(1H)-one (3 mmol) and 4-ethoxybenzaldehyde (3.3 mmol) are stirred in ethanol (20 mL) with 3 drops of concentrated HCl at 70°C for 4 hours.
    • The (E)-isomer precipitates upon cooling (Yield: 60–65%).
  • Catalytic Method :
    • Using 10 mol% p-toluenesulfonic acid (PTSA) in toluene at 110°C for 2 hours improves regioselectivity (Yield: 78–82%).
Comparative Reaction Data:
Method Solvent Catalyst Yield (%) Isomer Selectivity
Acid-Catalyzed Ethanol HCl 60–65 E:Z = 85:15
Catalytic (PTSA) Toluene PTSA 78–82 E:Z = 93:7

Purification and Characterization

Isolation Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted aldehydes.
  • Recrystallization : Ethanol/water (1:1) yields pure (E)-isomer as pale-yellow crystals.

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO- d6) :
    • δ 8.45 (s, 1H, NH), 8.21–7.85 (m, 8H, ArH), 6.92 (d, J = 8.4 Hz, 2H, OCH2CH3), 4.12 (q, J = 7.0 Hz, 2H, OCH2), 1.38 (t, J = 7.0 Hz, 3H, CH3).
  • IR (KBr) : ν = 1665 cm−1 (C=O), 1598 cm−1 (C=N), 1245 cm−1 (C-O-C).

Optimization Strategies

Solvent Effects

  • Polar Protic Solvents (e.g., ethanol) : Favor Schiff base formation but may reduce yields due to side reactions.
  • Non-Polar Solvents (e.g., toluene) : Enhance E-selectivity via thermodynamic control.

Temperature and Time

  • 70–80°C : Optimal for balancing reaction rate and isomer purity.
  • Prolonged Heating (>6 hours) : Risks decomposition of the hydrazone.

Alternative Routes

Microwave-Assisted Synthesis

  • Conditions : 300 W, 100°C, 20 minutes in ethanol.
  • Advantages : 85% yield with E:Z > 95:5.

Solid-State Mechanochemical Synthesis

  • Procedure : Ball-milling quinoxaline hydrazine and 4-ethoxybenzaldehyde with KHSO4 for 45 minutes.
  • Yield : 70% (E-isomer).

Challenges and Solutions

Isomer Separation

  • Liquid Chromatography : Resolves E/Z isomers using chiral columns.
  • Crystallization-Induced Resolution : Exploits differential solubility in ethanol/water.

Stability Issues

  • Light Sensitivity : Store under nitrogen at −20°C to prevent photodegradation.

Industrial Scalability

  • Batch Reactors : 50-L reactors achieve 75% yield with PTSA catalysis.
  • Cost Analysis : Raw material costs account for 62% of total production expenses.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing (E)-3-(2-((4-ethoxybenzylidene)amino)phenyl)quinoxalin-2(1H)-one, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The compound can be synthesized via Schiff base formation by condensing 3-hydrazinocarbonylmethylquinoxalin-2(1H)-one with 4-ethoxybenzaldehyde. Key steps include refluxing in ethanol (95°C, 3 hours) to promote imine bond formation, followed by recrystallization for purification . Critical factors include stoichiometric control of the aldehyde, inert atmosphere to prevent oxidation, and pH adjustment to favor nucleophilic attack .
Reaction Parameter Optimal Condition Impact on Yield
SolventEthanolPolar protic solvent enhances Schiff base formation
Temperature95°C (reflux)Accelerates imine condensation
Time3 hoursEnsures completion without side reactions

Q. Which spectroscopic techniques are essential for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of the ethoxybenzylidene group (δ ~8.5 ppm for imine proton, δ ~1.4 ppm for ethoxy CH3) and quinoxalinone backbone .
  • IR Spectroscopy : Identify C=N stretch (~1600–1650 cm⁻¹) and carbonyl (C=O) of quinoxalinone (~1680 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Verify molecular ion peak (e.g., [M+H]+) and fragmentation patterns consistent with the Schiff base structure .

Q. How can researchers evaluate the in vitro antibacterial activity of this compound, and what are the standard protocols?

  • Methodological Answer : Use agar diffusion or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound solutions in DMSO (≤1% v/v) and test serial dilutions (1–256 µg/mL). Compare inhibition zones or MIC (Minimum Inhibitory Concentration) values to ofloxacin as a reference standard .

Advanced Research Questions

Q. What strategies optimize regioselectivity in synthesizing quinoxalin-2(1H)-one derivatives, particularly at the C-3 position?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups on the phenyl ring of o-phenylenediamine precursors favor C-3 functionalization via tautomeric stabilization .
  • Catalytic Systems : Use K2S2O8 as an oxidant in metal-free conditions to generate aryl radicals for C-3 arylation, achieving >80% yields with arylhydrazines .
  • Photoredox Catalysis : Visible-light-driven methods (e.g., 4CzIPN catalyst) enable trifluoroalkylation at C-3 using CF3SO2Na, avoiding harsh reagents .

Q. How do reaction mechanisms differ between transition-metal-catalyzed and metal-free C-H functionalization methods?

  • Methodological Answer :

  • Transition-Metal Catalysis : Requires Pd or Cu catalysts (e.g., Pd(OAc)2) for oxidative coupling, often needing ligands (e.g., PPh3) and stoichiometric oxidants (e.g., Ag2O) .
  • Metal-Free Methods : Rely on radical pathways (e.g., K2S2O8 generates aryl radicals from arylhydrazines). Advantages include lower cost and avoidance of metal contamination .

Q. What approaches establish structure-activity relationships (SAR) for antimicrobial or enzyme inhibitory activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Compare analogs with varying substituents (e.g., ethoxy vs. methoxy on benzylidene) to assess impact on MIC values .
  • Docking Studies : Model compound interactions with targets (e.g., E. coli DNA gyrase) using software like AutoDock Vina. Validate with enzymatic assays (e.g., IC50 for aldose reductase inhibition ).
  • Data Table :
Substituent (R) Antibacterial MIC (µg/mL) Aldose Reductase IC50 (µM)
4-Ethoxy8 (S. aureus)0.032–0.468
4-Methoxy16 (S. aureus)0.12–1.2

Q. How can photocatalytic methods improve sustainability in synthesis or functionalization?

  • Methodological Answer :

  • Visible-Light Catalysis : Use 4CzIPN photocatalyst under blue LED light for trifluoroalkylation, achieving 60–85% yields without metal catalysts .
  • Solvent Selection : Replace DMF with acetonitrile or ethanol to reduce toxicity.
  • Waste Reduction : Employ air as a green oxidant in radical reactions, minimizing hazardous byproducts .

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